molecular formula C32H35N3O5 B12775061 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate CAS No. 80834-68-0

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate

Cat. No.: B12775061
CAS No.: 80834-68-0
M. Wt: 541.6 g/mol
InChI Key: FDMPNKGQKVQEBJ-AAGWESIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a benzyl group, and a dihydrocarbostyril moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the piperazine ring with benzyl halides.

    Formation of the Dihydrocarbostyril Moiety: This can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling and Oxalate Formation: The final step involves coupling the synthesized intermediates and converting the product into its oxalate salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or anticancer agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Enzymes: It may inhibit or activate enzymes, affecting various biochemical pathways.

    Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(3-methylphenyl)piperazine: Similar in structure but lacks the dihydrocarbostyril moiety.

    6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril: Similar but lacks the benzyl group.

Uniqueness

1-Benzyl-6-(3-(4-(3-methylphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril oxalate is unique due to its combination of structural features, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

80834-68-0

Molecular Formula

C32H35N3O5

Molecular Weight

541.6 g/mol

IUPAC Name

1-benzyl-6-[(E)-3-[4-(3-methylphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydroquinolin-2-one;oxalic acid

InChI

InChI=1S/C30H33N3O.C2H2O4/c1-24-7-5-11-28(21-24)32-19-17-31(18-20-32)16-6-10-25-12-14-29-27(22-25)13-15-30(34)33(29)23-26-8-3-2-4-9-26;3-1(4)2(5)6/h2-12,14,21-22H,13,15-20,23H2,1H3;(H,3,4)(H,5,6)/b10-6+;

InChI Key

FDMPNKGQKVQEBJ-AAGWESIMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC=CC3=CC4=C(C=C3)N(C(=O)CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.